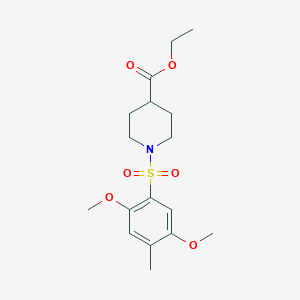
ETHYL 1-(2,5-DIMETHOXY-4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 1-(2,5-DIMETHOXY-4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE is a synthetic compound with a molecular formula of C17H25NO6S and a molecular weight of 371.5 g/mol
Preparation Methods
The synthesis of ETHYL 1-(2,5-DIMETHOXY-4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE involves several steps. The synthetic route typically includes the preparation of intermediate compounds followed by the final coupling reaction. Specific reaction conditions and reagents are used to achieve the desired product. Industrial production methods may vary, but they generally involve optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
ETHYL 1-(2,5-DIMETHOXY-4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used to study the modulation of ion channels and mitochondrial function. In biology, it is used to investigate the role of specific molecular targets in cellular processes. In medicine, it is being explored as a potential therapeutic agent for various conditions, including cardiac arrhythmias.
Mechanism of Action
The mechanism of action of ETHYL 1-(2,5-DIMETHOXY-4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It modulates ion channels and mitochondrial function, which can have various effects on cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
ETHYL 1-(2,5-DIMETHOXY-4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE can be compared with similar compounds such as 2,5-dimethoxy-4-methylamphetamine (DOM), which is known for its psychedelic properties . While both compounds share structural similarities, this compound is unique in its specific applications and mechanism of action.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique properties and applications make it a valuable subject of study in chemistry, biology, and medicine.
Properties
Molecular Formula |
C17H25NO6S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
ethyl 1-(2,5-dimethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C17H25NO6S/c1-5-24-17(19)13-6-8-18(9-7-13)25(20,21)16-11-14(22-3)12(2)10-15(16)23-4/h10-11,13H,5-9H2,1-4H3 |
InChI Key |
NYRYAGYWPHSABO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


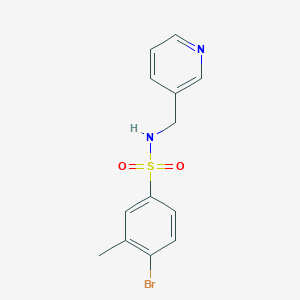
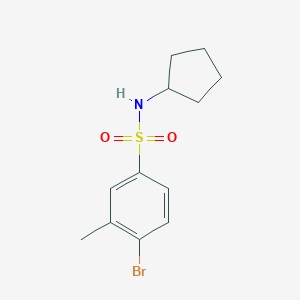

![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)
![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)
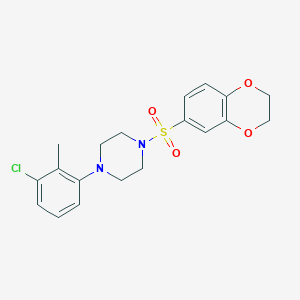
![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)
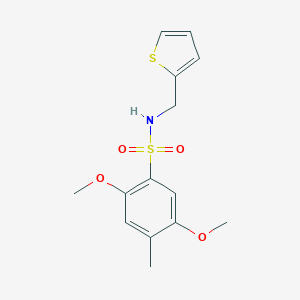
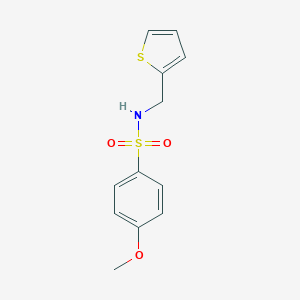
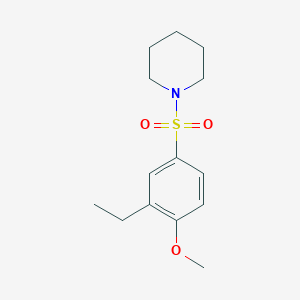

![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)
![Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245551.png)
